3-[(5-Hydroxypentanoyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Hydroxypentanoyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 5-hydroxypentanoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Hydroxypentanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[(5-oxopentanoyl)amino]benzoic acid.
Reduction: Formation of 3-[(5-hydroxypentanoyl)amino]benzyl alcohol.
Substitution: Formation of various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
3-[(5-Hydroxypentanoyl)amino]benzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Medicine: As a potential lead compound for drug development, particularly in the design of enzyme inhibitors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(5-Hydroxypentanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: A precursor in the synthesis of 3-[(5-Hydroxypentanoyl)amino]benzoic acid.
5-Hydroxypentanoic acid: Another precursor used in the synthesis.
3-[(5-Oxopentanoyl)amino]benzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways. Its hydroxyl and amide functional groups provide versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
3-(5-hydroxypentanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-7-2-1-6-11(15)13-10-5-3-4-9(8-10)12(16)17/h3-5,8,14H,1-2,6-7H2,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBGKIXPSOSKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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